molecular formula C26H24N4O3S B3013065 3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115336-39-4

3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

Cat. No. B3013065
CAS RN: 1115336-39-4
M. Wt: 472.56
InChI Key: RPEMFKZGNPHUGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a sulfanyl group linked to a carbamoyl group, which is in turn linked to a phenyl ring. Another phenyl ring is attached to the imidazole ring via an amide linkage.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the imidazole ring might participate in acid-base reactions, while the carbamoyl group could be involved in nucleophilic substitution reactions .

Scientific Research Applications

Antiprotozoal Activity

3-[2-({[(4-Ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide and its derivatives show promising antiprotozoal activity. In one study, related derivatives were tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited strong activity, with some showing even better results than metronidazole, a standard drug used for these parasites (Pérez‐Villanueva et al., 2013).

Anti-Helicobacter Pylori Agents

Compounds based on a similar structure have been developed as potent anti-Helicobacter pylori agents. One study describes a set of compounds with potent and selective activities against this gastric pathogen. These compounds have low minimal inhibition concentration values against various clinically relevant H. pylori strains, including resistant ones (Carcanague et al., 2002).

Radiotracer Development

Derivatives of this compound have been explored for their potential as radiotracers. For example, in the development of [11C]L-159,884, a nonpeptide angiotensin II antagonist useful for imaging AT1 receptors, similar compounds were synthesized and tested (Hamill et al., 1996).

Leishmanicidal Activity

Another research focused on sulfanyl- and sulfonyl-tethered functionalized benzoate derivatives featuring a nitroimidazole moiety, related to this compound, demonstrated significant leishmanicidal activity (Rodriguez et al., 2020).

Antibacterial and Antifungal Activity

Novel 2-((E)- 2-aryl-1-ethenyl)-3-(2- sulfanyl-1H-benzo(d)imidazole-5-yl)-3,4- dihydro-4- quinolinones, structurally related, have been synthesized and showed significant antibacterial and antifungal activity (Anisetti & Reddy, 2012).

Anti-Cancer Activity

Studies have also been conducted on the anti-cancer activity of metal ion complexes derived from compounds structurally similar to 3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide. These studies have shown promising results against certain cancer cell lines (Ghani & Alabdali, 2022).

properties

IUPAC Name

3-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-2-33-23-13-11-21(12-14-23)28-24(31)18-34-26-27-15-16-30(26)22-10-6-7-19(17-22)25(32)29-20-8-4-3-5-9-20/h3-17H,2,18H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEMFKZGNPHUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

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